(4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol
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Overview
Description
(4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C10H9F3O This compound features a cyclopropyl group and a trifluoromethyl group attached to a phenyl ring, with a methanol group at the para position relative to the trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropylbenzaldehyde and trifluoromethyl iodide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-cyclopropylbenzaldehyde with magnesium in anhydrous ether. This reaction forms the corresponding phenylmagnesium bromide.
Addition of Trifluoromethyl Group: The phenylmagnesium bromide is then reacted with trifluoromethyl iodide to introduce the trifluoromethyl group at the ortho position relative to the cyclopropyl group.
Reduction: The final step involves the reduction of the resulting intermediate using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 4-Cyclopropyl-2-(trifluoromethyl)benzaldehyde or 4-Cyclopropyl-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Cyclopropyl-2-(trifluoromethyl)phenylmethane.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group may contribute to the compound’s stability and binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethylphenyl)methanol: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
(4-Cyclopropylphenyl)methanol: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.
Uniqueness
(4-Cyclopropyl-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[4-cyclopropyl-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-5-8(7-1-2-7)3-4-9(10)6-15/h3-5,7,15H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDLSAYYGGXWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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